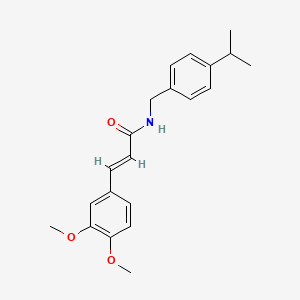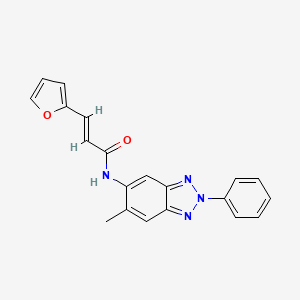![molecular formula C20H23N3O4S B5863047 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that repairs DNA damage in cells. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. ABT-888 has shown promising results in preclinical and clinical studies as a potential anti-cancer agent.
Mecanismo De Acción
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide inhibits PARP, an enzyme that plays a critical role in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. This compound has been shown to enhance the cytotoxic effects of DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing the repair of DNA damage.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and neuroprotective effects in preclinical studies. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PARP, which makes it a useful tool for studying the role of PARP in DNA damage repair and cancer biology. This compound is also well-tolerated in animal models and has a favorable pharmacokinetic profile.
One limitation of this compound is that it has a short half-life in vivo, which may limit its efficacy as a single-agent therapy. Another limitation is that it may not be effective in all cancer types, as some tumors have alternative DNA repair mechanisms that can compensate for PARP inhibition.
Direcciones Futuras
There are several potential future directions for the development and use of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide. One direction is the combination of this compound with other targeted therapies, such as inhibitors of DNA repair pathways or immune checkpoint inhibitors. Another direction is the development of more potent and selective PARP inhibitors that may have improved efficacy and fewer side effects. Finally, this compound may have potential applications in other disease areas, such as neurodegenerative diseases or diabetes.
Métodos De Síntesis
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide can be synthesized using a multi-step process involving the reaction of 4-chlorobenzylamine with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine. The resulting amine is then reacted with N-(4-acetyl-1-piperazinyl)sulfonyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide has been extensively studied in preclinical and clinical settings as a potential cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer types, including breast, ovarian, and lung cancer. This compound has also been investigated as a single-agent therapy in patients with advanced solid tumors.
Propiedades
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-benzylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-16(24)22-10-12-23(13-11-22)28(26,27)19-9-5-8-18(14-19)20(25)21-15-17-6-3-2-4-7-17/h2-9,14H,10-13,15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLSVXDTKADKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

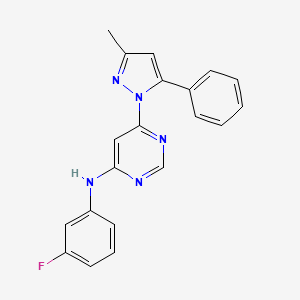
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)
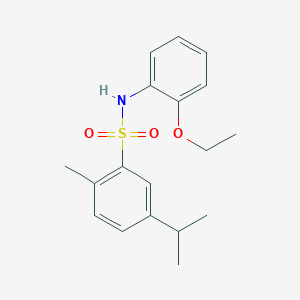
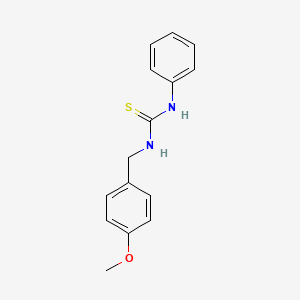
![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
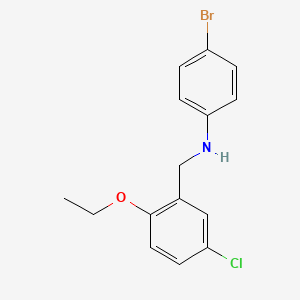
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)

![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
![1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)
![2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)
